3-(2-Pyridyl)-1-propanol Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

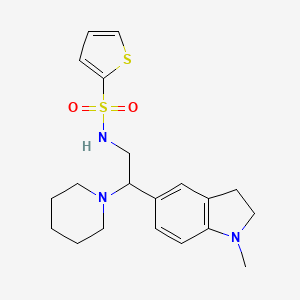

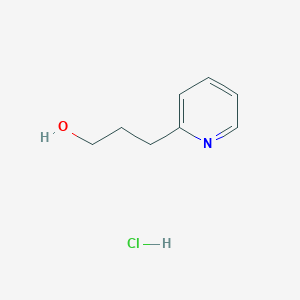

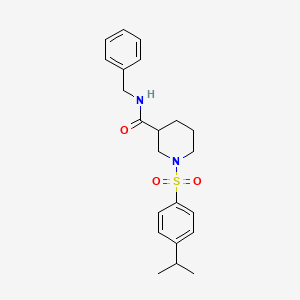

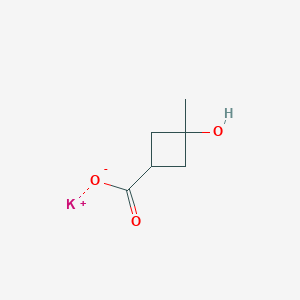

3-(2-Pyridyl)-1-propanol Hydrochloride is a chemical compound with the CAS Number: 52225-87-3. Its molecular weight is 173.64 and its IUPAC name is 3-(pyridin-2-yl)propan-1-ol hydrochloride . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H12ClNO . Further structural, energetic, and vibrational properties of related pyridine compounds have been studied using quantum chemical calculations .Chemical Reactions Analysis

The chemical reactivity of 2-pyridyl compounds is notoriously difficult in traditional cross-coupling reactions . This challenge has been addressed by developing methods for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .Applications De Recherche Scientifique

Asymmetric Synthesis

3-(2-Pyridyl)-1-propanol Hydrochloride plays a role in the asymmetric synthesis of chiral compounds. For example, Choi et al. (2010) demonstrated the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, highlighting the enzyme's high level of activity and exclusive generation of the (S)-alcohol with an enantiomeric excess value of 100% (Choi et al., 2010).

Material Science

In material science, Deng et al. (2012) explored solvothermal reactions leading to the synthesis of coordination polymers with an in-situ ligand transformation reaction. This study provides insight into the structural stability and potential applications of these polymers in various technological fields (Deng et al., 2012).

Chemical Synthesis

The chemical synthesis of polymers and organic compounds also utilizes this compound. Trejo-Machin et al. (2017) investigated the use of phloretic acid as a renewable building block for the synthesis of polybenzoxazine, showing its application in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017). Additionally, Axtell et al. (2016) developed phosphorescent zwitterionic Ir(III) complexes featuring weakly coordinating nido-carborane-based ligands, which show potential for high-temperature structural stability and luminescence applications (Axtell et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a pyridyl group, like “3-(2-Pyridyl)-1-propanol Hydrochloride”, often interact with various receptors in the body. For instance, Chlorpheniramine, a compound with a similar structure, is a histamine-H1 receptor antagonist . .

Mode of Action

If “this compound” acts similarly to Chlorpheniramine, it might bind to its target receptor and block the action of endogenous molecules, leading to a change in cellular activity .

Biochemical Pathways

The affected pathways would depend on the specific target of “this compound”. For instance, if it targets histamine receptors like Chlorpheniramine, it could affect allergic response pathways .

Propriétés

IUPAC Name |

3-pyridin-2-ylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h1-2,4,6,10H,3,5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYORHQRKMSNBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)

![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)

![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2683664.png)

![Methyl 2-amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2683665.png)